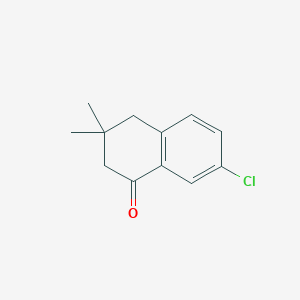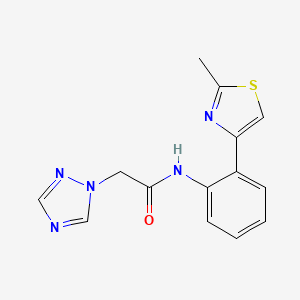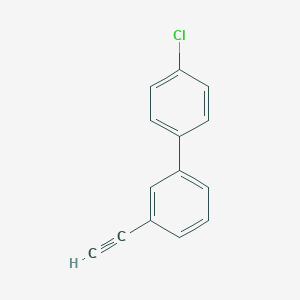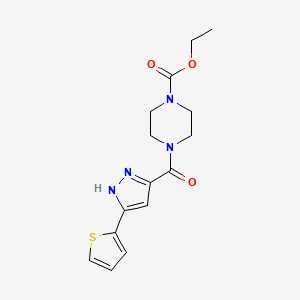
7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one, also known as 7-CDN, is a chemical compound that belongs to the family of naphthalenones. This compound has attracted the attention of researchers due to its potential applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer development. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. However, one of the limitations is its relatively high cost compared to other compounds used in similar experiments.
Orientations Futures
There are several future directions for research on 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action in the brain and to determine its efficacy in treating these disorders. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Further studies are needed to determine its safety and efficacy in humans. Finally, there is interest in developing new synthesis methods for 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one that are more cost-effective and environmentally friendly.
Méthodes De Synthèse
The synthesis of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves the reaction of 7-chloro-3,3-dimethyl-1-indanone with methyl magnesium bromide in the presence of a catalyst. This method has been optimized to produce high yields of 7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one with good purity.
Propriétés
IUPAC Name |
7-chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-12(2)6-8-3-4-9(13)5-10(8)11(14)7-12/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLAYUVNHXJJIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,3-dimethyl-2,4-dihydronaphthalen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2388755.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2388760.png)
![N-{4-[2-(5-chloro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2388761.png)
![4-butoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2388762.png)
